molecular formula C18H14ClNO4S3 B2561692 (5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 691881-50-2

(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B2561692
CAS RN: 691881-50-2
M. Wt: 439.94
InChI Key: ONMFXYFMCMAAMF-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C18H14ClNO4S3 and its molecular weight is 439.94. The purity is usually 95%.
BenchChem offers high-quality (5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiproliferative Activity

  • Cytotoxicity and Apoptosis Induction in Leukemia Cells : A study conducted by Chandrappa et al. (2009) synthesized derivatives of thiazolidinone and evaluated their cytotoxicity and ability to induce apoptosis in human leukemia cells. These compounds, including one similar to your compound of interest, showed moderate to strong antiproliferative activity and were able to induce apoptosis in leukemia cell lines (Chandrappa et al., 2009).
  • Inhibition of Tumor Growth and Angiogenesis : Another study by Chandrappa et al. (2010) investigated novel thioxothiazolidin-4-one derivatives for their anticancer and antiangiogenic effects. These compounds significantly reduced tumor volume and cell number in mice, suggesting potential as anticancer agents (Chandrappa et al., 2010).

Antimicrobial and Anti-Inflammatory Properties

  • Antibacterial and Anti-inflammatory Activity : A study by Uwabagira and Sarojini (2019) synthesized and evaluated a compound for its antibacterial and anti-inflammatory properties. This study highlights the potential use of such compounds in treating bacterial infections and inflammation (Uwabagira & Sarojini, 2019).

Solar Energy Applications

  • Solar Cell Sensitization : A study by Rahman et al. (2018) used an organo-sulfur compound, related to thiazolidinone derivatives, as a redox couple in dye-sensitized and quantum-dot sensitized solar cells. This study demonstrates the potential application of these compounds in renewable energy technologies (Rahman et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibition in Steel : A study by Yadav et al. (2015) investigated thiazolidinedione derivatives as inhibitors for mild steel corrosion in hydrochloric acid solution. These compounds showed promising results as corrosion inhibitors, highlighting their potential in industrial applications (Yadav et al., 2015).

properties

IUPAC Name

(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4S3/c19-12-3-1-11(2-4-12)15-6-5-14(24-15)9-16-17(21)20(18(25)26-16)13-7-8-27(22,23)10-13/h1-6,9,13H,7-8,10H2/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMFXYFMCMAAMF-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.